molecular formula C21H14O4 B11968161 1-(3-Methoxyphenoxy)anthracene-9,10-dione CAS No. 122357-52-2

1-(3-Methoxyphenoxy)anthracene-9,10-dione

Cat. No.: B11968161
CAS No.: 122357-52-2
M. Wt: 330.3 g/mol
InChI Key: IRCISKWSDVQUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenoxy)anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its multifaceted applications in various industries. Anthraquinone itself is a rigid, planar, and aromatic scaffold used extensively in the paper industry, synthetic dye production, and crop protection

Preparation Methods

The synthesis of 1-(3-methoxyphenoxy)anthracene-9,10-dione typically involves the following steps:

    Starting Materials: Anthracene-9,10-dione and 3-methoxyphenol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Procedure: The anthracene-9,10-dione is reacted with 3-methoxyphenol under reflux conditions to form the desired product.

Industrial production methods for anthraquinone derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1-(3-Methoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(3-Methoxyphenoxy)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:

    1,4-Dihydroxyanthraquinone: Known for its use in dye production.

    2-Methylanthraquinone: Used in the synthesis of pharmaceuticals.

    1-Hydroxyanthraquinone: Studied for its biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

122357-52-2

Molecular Formula

C21H14O4

Molecular Weight

330.3 g/mol

IUPAC Name

1-(3-methoxyphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C21H14O4/c1-24-13-6-4-7-14(12-13)25-18-11-5-10-17-19(18)21(23)16-9-3-2-8-15(16)20(17)22/h2-12H,1H3

InChI Key

IRCISKWSDVQUDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.